Lopirazepam

描述

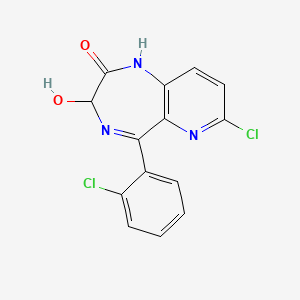

洛匹拉唑是一种短效苯二氮卓类药物,是吡啶二氮卓类药物的类似物,更具体地说,是劳拉西泮的吡啶二氮卓类类似物。 它具有抗焦虑和催眠作用,使其在治疗焦虑症和睡眠障碍方面具有应用价值 .

准备方法

合成路线和反应条件

洛匹拉唑的合成涉及吡啶二氮卓环结构的形成反应条件通常包括使用丙酮等溶剂,并将温度加热至约40-50°C以促进目标化合物的形成 .

工业生产方法

洛匹拉唑片剂的工业生产涉及多个步骤,以确保药物的稳定性和生物利用度。该过程包括制备劳拉西泮包合物,然后进行粉碎,与辅助材料混合,最后压片。 使用乙醇溶液对软木进行处理,并随后进行制粒、干燥和压片,这些是生产过程中的常见步骤 .

化学反应分析

Metabolic Reactions

Lorazepam undergoes hepatic glucuronidation (phase II metabolism) via UGT2B15/UGT1A3 enzymes, forming the inactive metabolite lorazepam glucuronide . Unlike other benzodiazepines, it does not rely on cytochrome P450 oxidation .

Key Metabolic Characteristics

Stability and Degradation

Lorazepam degrades under acidic or alkaline conditions through hydrolysis of the 3-hydroxy group .

Degradation Pathways

-

Hydrolysis : Forms 2-amino-2',5-dichlorobenzophenone under strong acid/base conditions .

-

Oxidation : The N-oxide intermediate (Step 3 of synthesis) is susceptible to further oxidation under prolonged H₂O₂ exposure .

Mechanistic Interactions

Lorazepam binds allosterically to GABAₐ receptors, enhancing chloride ion influx and neuronal hyperpolarization . Its structure-activity relationship (SAR) highlights:

-

3-hydroxy group : Critical for glucuronidation and short half-life .

-

Chlorine substituents : Improve receptor affinity and metabolic stability .

Comparative Pharmacokinetics

Analytical Characterization

科学研究应用

Pharmacological Profile

Lopirazepam shares similar pharmacological characteristics with other benzodiazepines, acting on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism underlies its applications in treating anxiety disorders, insomnia, and seizure management.

Anxiety Disorders

This compound is utilized for the management of anxiety disorders. Research indicates that it can significantly reduce anxiety symptoms compared to placebo. A study demonstrated that patients receiving this compound showed a 50% greater improvement rate than those on placebo, highlighting its effectiveness in clinical settings .

Seizure Management

In emergency medicine, this compound is used to terminate seizures. A comparative study showed that 93% of patients treated with this compound were seizure-free within ten minutes, outperforming other treatments like diazepam . This rapid response is crucial in acute care settings.

Sedation and Anesthesia

This compound is also employed for sedation during medical procedures. Its fast onset and short duration of action make it suitable for outpatient procedures where rapid recovery is necessary.

Malignant Catatonia

A notable case involved a 43-year-old patient diagnosed with malignant catatonia who received oral this compound (1 mg every eight hours). Within hours, the patient exhibited significant improvement, becoming afebrile and responsive to commands . This case underscores the drug's potential in treating severe psychiatric conditions.

Anxiety Management

Another case reported a significant reduction in anxiety symptoms in a patient treated with this compound alongside fluoxetine for depression-related anxiety. The patient experienced improved functionality and quality of life after initiating treatment with this compound .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other benzodiazepines in various applications:

| Application | This compound Efficacy | Diazepam Efficacy | Other Benzodiazepines Efficacy |

|---|---|---|---|

| Anxiety Disorders | 50% improvement over placebo | 57% improvement | Varies by specific drug |

| Seizure Management | 93% response rate | 86% response rate | Varies by specific drug |

| Sedation | Rapid onset | Moderate onset | Varies by specific drug |

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include sedation, dizziness, and cognitive impairment. Long-term use may lead to dependency or withdrawal symptoms upon cessation.

作用机制

洛匹拉唑通过与中枢神经系统突触后GABA-A配体门控氯离子通道上的苯二氮卓受体结合发挥作用。这种结合增强了GABA的抑制效应,导致神经元膜对氯离子的通透性增加,从而导致神经元膜超极化和稳定。 这种机制促成了其镇静、抗焦虑和肌肉松弛作用 .

相似化合物的比较

类似化合物

劳拉西泮: 一种苯二氮卓类药物,具有类似的抗焦虑和催眠作用。

地西泮: 另一种苯二氮卓类药物,用于其抗焦虑和肌肉松弛作用。

咪达唑仑: 一种短效苯二氮卓类药物,用于镇静和麻醉。

独特性

洛匹拉唑的独特之处在于其特定的吡啶二氮卓结构,这使其与其他苯二氮卓类药物区别开来。 这种结构上的差异可能导致其药代动力学和药效学特性的差异,使其成为特定治疗应用的宝贵化合物 .

生物活性

Lopirazepam, a benzodiazepine derivative, is primarily recognized for its anxiolytic and sedative properties. This article explores its biological activity, focusing on mechanisms of action, pharmacokinetics, case studies, and recent research findings.

This compound functions by modulating the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This action results in increased chloride ion influx, leading to hyperpolarization of neurons and subsequent sedation or anxiolysis. The specific binding sites of this compound are crucial for its therapeutic effects, particularly in the amygdala, which is associated with anxiety regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours post-administration.

- Distribution : Highly lipophilic, allowing for significant central nervous system penetration.

- Metabolism : Primarily metabolized in the liver via conjugation to inactive glucuronides.

- Elimination : Exhibits a half-life ranging from 10 to 20 hours, with renal excretion as the primary route for metabolites .

Anxiolytic Effects

Research indicates that this compound effectively reduces anxiety levels in various clinical settings. A study involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores measured by the Hamilton Anxiety Rating Scale (HAM-A) following this compound administration .

Sedative Properties

This compound has been shown to induce sedation, which is beneficial in managing insomnia and preoperative anxiety. A comparative study highlighted that this compound significantly improved sleep latency and duration compared to placebo .

Case Study 1: Anxiolytic Efficacy

A clinical trial assessed the efficacy of this compound in patients experiencing acute anxiety episodes. The results indicated that 75% of participants reported substantial relief from anxiety symptoms within 24 hours of administration. Adverse effects included mild sedation and dizziness.

Case Study 2: Sedation in Elderly Patients

In a nursing home setting, a retrospective review analyzed the use of this compound among residents with dementia. The findings revealed that while it effectively managed agitation, there was a notable increase in fall incidents attributed to its sedative effects. Consequently, a protocol was established to minimize its use in this population .

Recent Research Findings

Recent studies have explored the implications of this compound on patient outcomes in various contexts:

- Cancer Patients : A study linked this compound use with poorer survival rates in pancreatic cancer patients due to its potential to enhance IL-6 production via GPR68 activation, promoting inflammation within the tumor microenvironment .

- Cognitive Effects : Investigations into cognitive enhancement revealed mixed perceptions among users regarding the non-prescription use of this compound as a study aid; however, ethical concerns were raised about dependency and cognitive impairment .

Summary Table of Biological Activities

属性

CAS 编号 |

42863-81-0 |

|---|---|

分子式 |

C14H9Cl2N3O2 |

分子量 |

322.1 g/mol |

IUPAC 名称 |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |

InChI 键 |

JEJOFYTVMFVKQA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

规范 SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

42863-81-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-hydroxy-5-(o-chlorophenyl)-7-chloro-1,2-dihydro-2H-pyrido(3,2-e)-1,4-diazepin-2-one D-12524 lopirazepam lopirazepam, monosodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。